molecular formula C10H18N4 B8560521 6-Methyl-N4-pentylpyrimidine-2,4-diamine

6-Methyl-N4-pentylpyrimidine-2,4-diamine

Cat. No. B8560521
M. Wt: 194.28 g/mol
InChI Key: ZXOUIPZHTQOAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765939B2

Procedure details

2-Amino-4-chloro-6-methylpyrimidine (10 g) and pentylamine (20 ml) were combined in dioxane (100 mL) and refluxed for 42 h. The solvents were evaporated, the product taken up in DCM, washed with water, sat. sodium bicarbonate solution, brine, dried, and the solvent evaporated to give the subtitle compound 8.3 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[CH2:10]([NH2:15])[CH2:11][CH2:12][CH2:13][CH3:14]>O1CCOCC1>[CH3:9][C:4]1[N:3]=[C:2]([NH2:1])[N:7]=[C:6]([NH:15][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCCC)N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 42 h
Duration
42 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
WASH
Type
WASH
Details
washed with water, sat. sodium bicarbonate solution, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC(=N1)N)NCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.